molecular formula C8H11N3S B7771843 N-amino-N-methyl-N'-phenylcarbamimidothioic acid

N-amino-N-methyl-N'-phenylcarbamimidothioic acid

Cat. No.: B7771843
M. Wt: 181.26 g/mol
InChI Key: YZGLZXFPFUCNQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one involves several steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by selectively inhibiting the enzyme ubiquitin-specific protease 14 (USP14). USP14 is involved in the removal of ubiquitin from proteins destined for degradation by the proteasome. By inhibiting USP14, the compound enhances the degradation of proteasome substrates, thereby affecting various cellular processes related to protein turnover .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one
  • 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one
  • 1-[1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

The uniqueness of 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one lies in its selective inhibition of USP14, which is not commonly observed in other similar compounds. This selectivity makes it a valuable tool in studying the ubiquitin-proteasome system and its role in various diseases .

Properties

IUPAC Name

N-amino-N-methyl-N'-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-11(9)8(12)10-7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGLZXFPFUCNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=NC1=CC=CC=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=NC1=CC=CC=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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